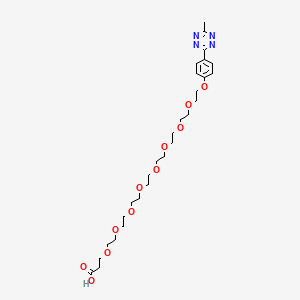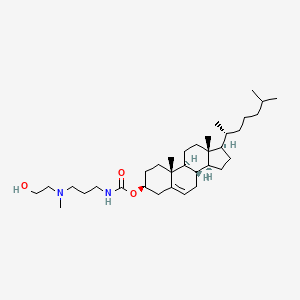![molecular formula C30H30ClFN2O3 B609086 3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid CAS No. 1019112-29-8](/img/structure/B609086.png)
3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-3577 is a potent novel glucagon receptor antagonist developed for the treatment of type 2 diabetes mellitus. It works by blocking the glucagon receptor, thereby inhibiting the glucagon-mediated increase in cyclic adenosine monophosphate (cAMP) levels. This compound has shown promise in reducing blood glucose levels and improving glucose homeostasis in preclinical and clinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-3577 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of an indole derivative, which is then functionalized to introduce the necessary substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of MK-3577 follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
MK-3577 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
MK-3577 has several scientific research applications, including:
Chemistry: Used as a tool compound to study glucagon receptor signaling pathways and to develop new glucagon receptor antagonists.
Biology: Employed in research to understand the role of glucagon in glucose homeostasis and its interaction with insulin.
Medicine: Investigated for its potential therapeutic effects in treating type 2 diabetes mellitus and other metabolic disorders.
Industry: Utilized in the development of new drugs targeting the glucagon receptor .
Mechanism of Action
MK-3577 exerts its effects by binding to the glucagon receptor and blocking its activation. This inhibition prevents the glucagon-mediated increase in cyclic adenosine monophosphate (cAMP) levels, thereby reducing glucose production in the liver. The molecular targets involved include the glucagon receptor and downstream signaling pathways such as the cAMP-dependent protein kinase pathway .
Comparison with Similar Compounds
Similar Compounds
MK-0893: Another glucagon receptor antagonist with a similar mechanism of action.
LY2409021: A glucagon receptor antagonist with a different chemical structure but similar therapeutic effects.
PF-06291874: A glucagon receptor antagonist with distinct binding properties and efficacy
Uniqueness of MK-3577
MK-3577 is unique due to its specific binding affinity and inhibitory potency against the glucagon receptor. It has shown a favorable pharmacokinetic profile and robust efficacy in reducing blood glucose levels in preclinical and clinical studies .
Properties
CAS No. |
1019112-29-8 |
|---|---|
Molecular Formula |
C30H30ClFN2O3 |
Molecular Weight |
521.0 g/mol |
IUPAC Name |
3-[[4-[(1R,2S)-1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H30ClFN2O3/c1-3-4-23(19-5-7-21(8-6-19)30(37)33-14-13-27(35)36)28(20-9-11-22(31)12-10-20)25-17-34-29-24(25)15-18(2)16-26(29)32/h5-12,15-17,23,28,34H,3-4,13-14H2,1-2H3,(H,33,37)(H,35,36)/t23-,28+/m1/s1 |
InChI Key |
FYRJJCYFYLLOSC-LXFBAYGMSA-N |
SMILES |
CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)C(C2=CC=C(C=C2)Cl)C3=CNC4=C3C=C(C=C4F)C |
Isomeric SMILES |
CCC[C@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)[C@H](C2=CC=C(C=C2)Cl)C3=CNC4=C3C=C(C=C4F)C |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)C(C2=CC=C(C=C2)Cl)C3=CNC4=C3C=C(C=C4F)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK3577; MK 3577; MK-3577. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide](/img/structure/B609010.png)







